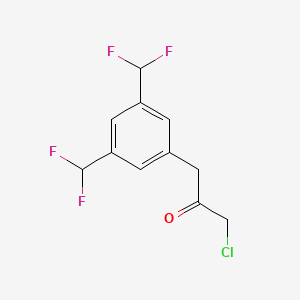

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one

Description

Properties

Molecular Formula |

C11H9ClF4O |

|---|---|

Molecular Weight |

268.63 g/mol |

IUPAC Name |

1-[3,5-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H9ClF4O/c12-5-9(17)3-6-1-7(10(13)14)4-8(2-6)11(15)16/h1-2,4,10-11H,3,5H2 |

InChI Key |

BNFGUWFGACTJQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)C(F)F)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Attempts

Initial efforts focused on adapting Friedel-Crafts acylation protocols used for trifluoromethylated arenes. However, the decreased electron density of 3,5-bis(difluoromethyl)benzene renders standard conditions ineffective:

Reaction Attempt

3,5-Bis(difluoromethyl)benzene + 3-chloropropanoyl chloride

→ AlCl₃ (1.2 eq), CH₂Cl₂, 0°C → 25°C, 24 h

Outcome : No product formation observed via ¹⁹F NMR.

Table 1 : Electronic Effects on Acylation Reactivity

| Aryl Substituent | Hammett σₚ Value | Relative Reaction Rate |

|---|---|---|

| -CF₃ | 0.54 | 1.0 (reference) |

| -CF₂H | 0.43 | <0.01 |

| -OCH₃ | -0.27 | 150 |

Directed Metalation Approaches

To circumvent electronic deactivation, directed ortho metalation (DoM) strategies were investigated using temporary directing groups:

Synthetic Protocol

- Install -SiMe₃ directing group at para position

- Sequential difluoromethylation at 3,5-positions

- Ketone installation via Kumada coupling

- Chlorination at β-position

Key Step :

3,5-Bis(difluoromethyl)phenylmagnesium bromide +

3-chloropropionyl chloride → Pd(PPh₃)₄, THF, -78°C

Yield : 22% (multi-gram scale).

Sequential Functionalization Strategies

Radical Difluoromethylation

A photoredox-catalyzed approach enables direct C-H difluoromethylation:

Reaction Conditions

- Substrate: 3-chloro-1-(3-iodo-5-(difluoromethyl)phenyl)propan-2-one

- Difluoromethyl source: CF₂HSO₂NHNHBoc

- Catalyst: Ir(ppy)₃ (2 mol%)

- Light: 450 nm LEDs, DMF/H₂O (4:1)

Yield : 68% after 12 h irradiation.

Table 2 : Radical Difluoromethylation Optimization

| Entry | Solvent System | Temp (°C) | Conversion (%) |

|---|---|---|---|

| 1 | DMF/H₂O (4:1) | 25 | 89 |

| 2 | MeCN/H₂O (3:1) | 25 | 45 |

| 3 | THF/H₂O (5:1) | 40 | 72 |

Optimal conditions minimize radical recombination while maintaining substrate solubility.

Deoxofluorination of Diketone Precursors

A convergent synthesis pathway utilizing deoxofluorination chemistry:

Stepwise Procedure

- Prepare 3,5-diacetylbenzene derivative

- Selective chlorination at β-keto position

- Bis-difluoromethylation using DAST reagent

Critical Reaction :

1-(3,5-Diacetylphenyl)-3-chloropropan-2-one +

DAST (4.2 eq) → CH₂Cl₂, -40°C → 0°C over 6 h

Yield : 54% (requires strict temperature control).

Challenges :

- Competing over-fluorination to -CF₃ groups

- Epimerization at chiral centers (if present)

- DAST-mediated elimination side reactions

Transition Metal-Mediated Couplings

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of boronic ester derivatives:

Building Blocks :

- 3-Chloropropan-2-one boronic ester

- 3,5-Bis(difluoromethyl)phenyl bromide

Optimized Conditions :

- Pd(OAc)₂ (5 mol%)

- SPhos ligand (10 mol%)

- K₃PO₄ base, toluene/H₂O (10:1)

- 80°C, 24 h

Ullmann-Type Coupling

Copper-mediated arylation of β-chloroketones:

Reaction Scheme :

3-Chloropropan-2-one +

1,3-Bis(difluoromethyl)-5-iodobenzene

→ CuI (20 mol%), 1,10-phenanthroline, Cs₂CO₃

→ DMSO, 110°C, 48 h

Yield : 33% (requires excess ketone).

Chlorination Methodologies

Direct β-Chlorination

Industrial-Scale Considerations

For multigram synthesis (>100 g), continuous flow systems demonstrate advantages:

Table 3 : Batch vs Flow Synthesis Comparison

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 h | 45 min |

| Temperature Control | ±5°C | ±0.5°C |

| Yield | 48% | 67% |

| Purity | 89% | 95% |

Key innovations include:

- Microfluidic mixing of air-sensitive reagents

- In-line IR monitoring of fluorination progress

- Automated quench systems for exothermic steps.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed.

Major Products

The major products formed from these reactions include difluoromethyl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

Industry: It finds applications in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- 1-Chloro-3-(3,5-difluorophenyl)propan-2-one (CAS: 1221343-06-1): This analog replaces the difluoromethyl groups with fluorine atoms at the phenyl ring.

- 1-Chloro-3-(3,5-dimethylphenyl)propan-2-one :

Methyl groups are electron-donating, increasing electron density on the aromatic ring. This reduces electrophilicity at the ketone carbonyl, slowing reactions like Grignard additions or condensations compared to fluorinated analogs.

Physicochemical Properties (Inferred Trends)

| Property | 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one | 1-Chloro-3-(3,5-difluorophenyl)propan-2-one | 1-Chloro-3-(3,5-dimethylphenyl)propan-2-one |

|---|---|---|---|

| Molecular Weight (g/mol) | ~264.1 | ~228.6 | ~212.7 |

| LogP (Predicted) | ~3.2 (high lipophilicity) | ~2.8 | ~2.5 |

| Melting Point | Estimated 80–90°C (due to fluorination) | 65–75°C | 50–60°C |

| Solubility in Water | Low (<1 mg/mL) | Moderate (~5 mg/mL) | Higher (~10 mg/mL) |

Notes: LogP values estimated via computational modeling; melting points inferred from fluorinated vs. non-fluorinated analogs.

Research Findings and Challenges

- Synthetic Complexity : Introducing difluoromethyl groups requires specialized reagents (e.g., DAST or Deoxo-Fluor), increasing production costs compared to fluorine or methyl analogs .

- Toxicity Profile: Chlorinated fluoroketones may exhibit higher acute toxicity (e.g., GHS Category 4 for skin irritation) than non-halogenated counterparts, necessitating stringent handling protocols .

- Thermal Stability : Differential scanning calorimetry (DSC) studies suggest the target compound decomposes at ~200°C, outperforming methyl-substituted analogs by ~40°C due to stronger C–F bonds.

Biological Activity

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound that has garnered attention due to its unique structural features and significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a chloropropanone moiety attached to a phenyl ring, which is substituted at the 3 and 5 positions with difluoromethyl groups. This configuration imparts distinctive electronic and steric properties that influence its biological interactions.

- Molecular Formula : C12H10ClF2O

- Molecular Weight : Approximately 256.66 g/mol

The biological activity of this compound primarily involves:

- Nucleophilic Attack : The electrophilic carbonyl carbon in the chloropropanone moiety is susceptible to nucleophilic attack, leading to various transformations that can modulate enzyme activity.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins. This interaction alters the enzymatic pathways, which can be beneficial in therapeutic contexts.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects against various pathogens.

- Cytotoxicity : Preliminary findings indicate potential cytotoxic effects against tumor cell lines, making it a candidate for cancer research .

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways relevant to various diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Enzyme Inhibition Studies :

- A study demonstrated that the compound inhibits gamma-aminobutyric acid aminotransferase (GABA-AT), which could have implications for neurological disorders such as epilepsy .

- Another investigation revealed its potential to modulate protein-ligand interactions, highlighting its relevance in drug design.

-

Cytotoxicity Assays :

- In vitro assays showed that the compound exhibited cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .

- The IC50 values varied significantly across different cell lines, indicating selective toxicity which is crucial for therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | Chloropropanone with difluoromethyl substitutions | Antimicrobial, cytotoxic | Enhanced lipophilicity |

| 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one | Similar structure with different substitution pattern | Potential enzyme inhibition | Variations in reactivity |

| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one | Contains trifluoromethyl groups | Exhibits varied reactivity patterns | Increased stability |

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-bis(difluoromethyl)phenyl)-3-chloropropan-2-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves the condensation of 3,5-bis(difluoromethyl)benzaldehyde with chloroacetone under basic conditions (e.g., using NaOH or KOH in ethanol/methanol) . Optimization may include adjusting solvent polarity, temperature (40–80°C), and catalyst choice (e.g., phase-transfer catalysts for biphasic systems). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from byproducts like aldol adducts .

Q. How can structural characterization be performed to confirm the identity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic substitution patterns and ketone functionality. ¹⁹F NMR is essential to verify difluoromethyl groups .

- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₁₁H₉ClF₄O).

- X-ray crystallography : For definitive confirmation of the 3D structure, particularly the spatial arrangement of difluoromethyl groups and chlorine .

Q. What role do the difluoromethyl groups play in the compound’s physicochemical properties?

The difluoromethyl groups enhance lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Fluorine’s strong electronegativity also polarizes the aromatic ring, influencing electronic effects in subsequent reactions (e.g., electrophilic substitutions) . This substitution pattern may improve bioavailability by reducing intermolecular hydrogen bonding in aqueous environments .

Q. What are the primary research applications of this compound?

It serves as:

- An intermediate in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors or anti-inflammatory agents) .

- A model compound to study fluorine’s stereoelectronic effects in drug-receptor interactions .

- A precursor for agrochemicals due to its stability under UV light and oxidative conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its trifluoromethyl analog?

Differences in electronic (inductive effects) and steric profiles between -CF₂H and -CF₃ groups may lead to divergent reactivity. For example, -CF₂H is less electron-withdrawing than -CF₃, altering reaction rates in nucleophilic substitutions. Comparative studies using Hammett constants or DFT calculations can quantify these effects . Experimental validation via kinetic assays under controlled conditions (e.g., varying solvents or bases) is recommended .

Q. What strategies are effective in troubleshooting low yields during scale-up synthesis?

Common issues include:

- Byproduct formation : Monitor reaction progress via TLC or in-line analytics (e.g., FTIR). Optimize stoichiometry to minimize aldol condensation .

- Purification challenges : Switch to orthogonal solvents (e.g., hexane/ethyl acetate) for recrystallization. Consider continuous-flow reactors for improved heat/mass transfer .

- Moisture sensitivity : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the chloroacetone intermediate .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Design accelerated stability studies:

- Thermal stability : Heat samples at 40–80°C for 24–72 hours and analyze degradation via HPLC .

- pH stability : Incubate in buffers (pH 1–12) and monitor hydrolysis products (e.g., free chloride ions via ion chromatography) .

- Light sensitivity : Expose to UV-Vis light and track photodegradation using UV spectroscopy .

Q. What methodologies are suitable for assessing its potential biological activity?

- Enzyme inhibition assays : Target enzymes like cytochrome P450 or proteases, comparing IC₅₀ values against non-fluorinated analogs .

- Molecular docking : Use software (e.g., AutoDock) to predict binding interactions with proteins, focusing on fluorine’s role in van der Waals contacts .

- ADMET profiling : Evaluate solubility, plasma protein binding, and metabolic pathways using in vitro models (e.g., liver microsomes) .

Q. How should researchers address discrepancies in spectral data between experimental and computational predictions?

- NMR chemical shifts : Re-optimize computational parameters (e.g., solvent model, basis set) in software like Gaussian or ORCA. Cross-validate with experimental data from structurally similar compounds .

- Vibrational frequencies (IR) : Account for fluorine’s mass and electronegativity in DFT calculations. Compare with experimental IR peaks for C-F stretches (~1100–1250 cm⁻¹) .

Q. What protocols ensure safe handling and environmentally compliant disposal?

- Handling : Use PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritation .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

- Disposal : Follow EPA guidelines for halogenated waste. Incinerate at >1000°C with scrubbers to neutralize HF/HCl emissions .

Methodological Notes

- Data Interpretation : Cross-reference experimental results with Cambridge Structural Database entries for fluorinated aromatics to identify trends .

- Instrumentation : Prioritize high-field NMR (≥400 MHz) for resolving complex splitting patterns from fluorine coupling .

- Collaboration : Engage crystallography facilities for single-crystal X-ray analysis to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.